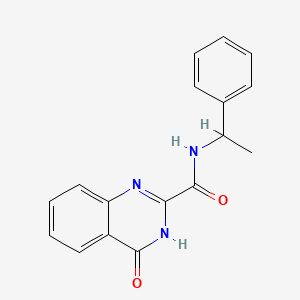
4-oxo-N-(1-phenylethyl)-3,4-dihydro-2-quinazolinecarboxamide
Vue d'ensemble
Description
4-oxo-N-(1-phenylethyl)-3,4-dihydro-2-quinazolinecarboxamide, also known as PD153035, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutations in EGFR have been associated with various types of cancer, including lung, breast, and colon cancer. PD153035 has been extensively studied for its potential application in cancer therapy.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Routes and Derivatives
A study outlined an efficient synthesis route for derivatives of 4-oxo-3,4-dihydroquinazolin-3-yl-alkanoic acids, showcasing the versatility and potential applications of the compound in various chemical domains. The process involved the cyclization of N-(2-aminobenzoyl)amino acids with HCOOH or HNO2, illustrating a method to produce a range of compounds with potential pharmacological or industrial significance (Süsse & Johne, 1985).
Key Intermediate for Drug Synthesis
Another research highlighted that 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a variant of the compound, serves as a key intermediate in the synthesis of the anticancer drug Raltitrexed and its derivatives. This underlines the compound's crucial role in the synthesis of significant medical agents, emphasizing its importance in pharmaceutical research and drug development (Zhang De-hua, 2009).
Biological and Pharmacological Applications
Antimicrobial and Antitubercular Properties
Compounds derived from 4-oxo-3,4-dihydroquinazoline exhibited promising antimicrobial, antitubercular, and anti-HIV activities. These findings suggest the potential of these compounds in developing novel therapeutic agents against various infections and diseases, contributing significantly to the field of medicine (Sulthana, Chitra, & Alagarsamy, 2019).
Cytotoxic Activity Against Cancer
A study synthesized derivatives of benzo[b][1,6]naphthyridines from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and tested them against various cancer cell lines. The derivatives showed potent cytotoxicity, indicating the potential of 4-oxo-3,4-dihydroquinazoline derivatives in cancer therapy (Deady et al., 2003).
Stability Under Stressful Conditions
The stability of a pharmaceutical substance derived from 4-oxo-3,4-dihydroquinazoline was evaluated under various stress conditions. The study's findings contribute to the understanding of the compound's stability, which is crucial for its development and application in pharmaceutical formulations (Gendugov et al., 2021).
Propriétés
IUPAC Name |
4-oxo-N-(1-phenylethyl)-3H-quinazoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11(12-7-3-2-4-8-12)18-17(22)15-19-14-10-6-5-9-13(14)16(21)20-15/h2-11H,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALNCCFILVEYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)
![2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone](/img/structure/B6052644.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6052652.png)

![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)
![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6052684.png)

![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)